3-Hydroxybakuchiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCOGVKHHAUBK-NCUBBLFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Structural Elucidation of 3-Hydroxybakuchiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 3-Hydroxybakuchiol, a naturally occurring meroterpene with significant therapeutic potential. Detailed experimental protocols for its asymmetric synthesis are presented, alongside a thorough characterization of its structure using modern spectroscopic techniques. Furthermore, this guide explores the compound's mechanism of action, focusing on its role in modulating key inflammatory signaling pathways. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, a hydroxylated derivative of the well-known phytochemical bakuchiol, has garnered increasing interest within the scientific community. Found in plants such as Psoralea corylifolia, this compound exhibits a range of biological activities, including anti-inflammatory and cytotoxic effects. Its structural similarity to bakuchiol, a compound often touted as a natural alternative to retinol, suggests a comparable yet potentially distinct pharmacological profile. A profound understanding of its synthesis and structure is paramount for further investigation into its therapeutic applications and for the development of novel drug candidates.
Synthesis of this compound (Δ³-2-hydroxybakuchiol)
The asymmetric synthesis of this compound has been achieved through a multi-step process, yielding the target compound with high stereoselectivity. The following protocol is based on the established literature.[1]
Experimental Protocol: Asymmetric Synthesis
A previously reported method outlines a facile asymmetric synthesis of ∆3-2-hydroxybakuchiol.[1] The key steps involve the construction of the chiral core and subsequent elaboration of the terpenoid side chain. While the full detailed protocol from the primary literature requires access to the supporting information of the cited paper, a general workflow can be outlined based on a similar synthesis of its analogues.[1]
The general synthetic approach involves:
-
Chiral Auxiliary-Mediated Alkylation: Introduction of the chiral center is a critical step, often achieved using a chiral auxiliary to direct the stereoselective alkylation of a precursor molecule.
-
Chain Elongation: The terpenoid side chain is constructed through a series of reactions, which may include Wittig-type olefination and cross-coupling reactions (e.g., Negishi coupling) to introduce the aromatic moiety.
-
Functional Group Manipulation and Deprotection: The synthesis involves the protection of reactive functional groups and their subsequent deprotection in the final stages to yield this compound.
Synthesis Workflow Diagram
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Data Type | Observed/Expected Values for this compound Analogs |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~6.7-7.3 ppm; Olefinic protons: ~5.0-6.5 ppm; Methyl protons: ~1.1-1.7 ppm; Methylene protons: ~2.0-2.4 ppm. Specific shifts will vary based on the exact analogue structure.[1] |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: ~115-155 ppm; Olefinic carbons: ~110-145 ppm; Quaternary carbon: ~40-45 ppm; Methyl carbons: ~15-30 ppm.[1] |
| MS (ESI) | m/z | For an analogue with formula C₁₈H₂₅O, the calculated [M+H]⁺ is 257.1900, with a found value of 257.1899.[1] The expected [M+H]⁺ for this compound (C₁₈H₂₄O₂) would be approximately 273.18. |
Experimental Protocols for Structural Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is employed to determine the accurate mass and elemental composition of the molecule.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The biological activity of this compound is believed to be closely related to that of bakuchiol, which is known to possess potent anti-inflammatory properties. These effects are primarily mediated through the inhibition of key signaling cascades involved in the inflammatory response.
Inhibition of the MAPK and NF-κB Signaling Pathways
Studies on bakuchiol have demonstrated its ability to suppress inflammatory responses by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.[2] Furthermore, bakuchiol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It is hypothesized that this compound shares this mechanism of action.
Signaling Pathway Diagram
Conclusion
This technical guide has provided a detailed overview of the synthesis, structural elucidation, and proposed mechanism of action of this compound. The outlined asymmetric synthesis provides a pathway for obtaining this compound for further research. The spectroscopic data, while needing more dedicated studies for a complete public dataset, provides a solid foundation for its characterization. The likely modulation of the MAPK and NF-κB signaling pathways highlights its potential as a valuable lead compound in the development of new anti-inflammatory therapies. Further investigation into its specific biological targets and in vivo efficacy is warranted.
References
3-Hydroxybakuchiol: A Technical Guide to its Physicochemical Properties and Biological Activity
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: 3-Hydroxybakuchiol, a natural phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and an in-depth look at its mechanism of action, particularly its role in inducing tumor cell apoptosis through the inhibition of the mitochondrial electron transport chain. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted or inferred from the closely related compound, bakuchiol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₂ | PubChem[1] |
| Molecular Weight | 272.4 g/mol | PubChem[1] |
| Physical State | Not explicitly stated; Bakuchiol is a yellowish oil. | Inferred from Bakuchiol[1] |
| Melting Point | Not available in the literature. | |
| Boiling Point | 437.6 ± 45.0 °C (Predicted) | ECHEMI |
| Solubility | Low aqueous solubility is expected. Bakuchiol has a reported aqueous solubility of 132 ± 41 μg/mL.[1] | Inferred from Bakuchiol[1] |
| pKa | Not available in the literature. | |
| XLogP3 | 5.8 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Complexity | 366 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of phenolic compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Distillation Method):
-
Apparatus: A micro-distillation apparatus is assembled, consisting of a small distilling flask, a condenser, a receiving vessel, and a calibrated thermometer.
-
Sample and Heating: A small volume of this compound is placed in the distilling flask along with a boiling chip. The flask is gently heated.
-
Equilibrium: The temperature is recorded when the liquid is boiling and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer with its bulb positioned at the vapor outlet.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (1 atm) if necessary.
Determination of Aqueous Solubility
Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.
Methodology (Shake-Flask Method):
-
Equilibration: An excess amount of this compound is added to a known volume of water in a sealed container.
-
Shaking: The container is agitated in a constant temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a phenolic compound, it represents the pH at which the compound is 50% ionized.
Methodology (Spectrophotometric Titration):
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture).
-
Titration: The pH of the solution is adjusted incrementally by adding a strong acid or base.
-
UV-Vis Spectroscopy: At each pH value, the UV-Vis absorbance spectrum of the solution is recorded. The wavelength of maximum absorbance will shift as the phenolic hydroxyl group ionizes.
-
Data Analysis: The absorbance data at a specific wavelength is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its antitumor activity by inducing apoptosis through the inhibition of the mitochondrial electron transport chain (ETC). The following diagram illustrates the key steps in this signaling pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Workflow for Determining Physicochemical Properties
The logical workflow for the experimental determination of the physicochemical properties of this compound is depicted below.
Caption: Experimental workflow for physicochemical characterization.
Detailed Description of the Signaling Pathway:
This compound initiates apoptosis by directly targeting and inhibiting Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in the mitochondrial membrane potential (ΔΨm).
The loss of mitochondrial membrane potential is a critical event that triggers the intrinsic pathway of apoptosis. It promotes the activation and translocation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, to the mitochondrial outer membrane. Concurrently, the inhibitory effect of anti-apoptotic proteins like Bcl-2 on Bax is overcome. Activated Bax molecules oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol.
In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, most notably pro-caspase-3.
Activated caspase-3 is the primary executioner of apoptosis. It orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including structural proteins and DNA repair enzymes, ultimately leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear DNA fragmentation. Studies on the related compound bakuchiol have confirmed the involvement of caspase-9 and caspase-3 in this apoptotic cascade, reinforcing this proposed mechanism for this compound.[2][3][4]
This technical guide provides a consolidated resource on the physicochemical properties and apoptotic signaling pathway of this compound. While there are gaps in the experimental data for some physical constants, the provided protocols offer a clear path for their determination. The elucidation of its mechanism of action as a mitochondrial Complex I inhibitor highlights its potential as a lead compound in the development of novel anticancer therapies. Further research into its specific interactions with cellular components and its in vivo efficacy is warranted to fully realize its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Bakuchiol from Cullen corylifolium and its efficacy on apoptosis and autophagy in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 3-Hydroxybakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity screening of 3-Hydroxybakuchiol, a meroterpene of significant interest in phytochemical and pharmacological research. This document collates available data on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanisms of action. While quantitative data for this compound is available for its antimicrobial and antifungal activities, there is a notable gap in the literature regarding its specific IC50 values for anticancer, anti-inflammatory, and antioxidant effects. This guide presents the existing data for this compound and, where data is lacking, provides comparative information for its parent compound, bakuchiol, to offer a broader context for its potential therapeutic applications.
Introduction
This compound is a naturally occurring meroterpene found in plants of the Psoralea genus, which have a long history of use in traditional medicine. As a derivative of the well-studied compound bakuchiol, this compound has garnered attention for its potential biological activities. This guide aims to consolidate the current scientific knowledge on the preliminary biological screening of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
The anticancer potential of this compound has been investigated, with studies indicating its ability to induce tumor cell death.
Mechanism of Action
Research has shown that this compound induces apoptosis in cancer cells by targeting the mitochondrial electron transport chain. Specifically, it acts as an inhibitor of Complex I, leading to a disruption of mitochondrial function. This inhibition results in a decrease in mitochondrial transmembrane potential, the activation of caspase-3, and subsequent nuclear DNA fragmentation, culminating in apoptotic cell death.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data
Specific IC50 values for the anticancer activity of this compound against a wide range of cancer cell lines are not extensively reported in the available literature. For context, the parent compound, bakuchiol, has demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Bakuchiol (for comparative reference)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| SMMC7721 | Human liver carcinoma | 23.40 ± 2.11[1] |
| HepG2 | Human liver hepatocellular carcinoma | 36.12 ± 3.24[1] |
| MDA-MB-231 | Human breast cancer | 28.51 ± 2.53[1] |
| SW480 | Human colorectal carcinoma | 31.27 ± 2.87[1] |
Note: The data presented in this table is for bakuchiol and is intended to provide a comparative baseline for the potential activity of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
Figure 2: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial and Antifungal Activity
This compound has demonstrated notable activity against various microbial and fungal strains.
Quantitative Data
Table 2: Antimicrobial and Antifungal Activity of this compound (MIC values)
| Organism | Type | MIC (µg/mL) |
|---|---|---|
| Saprolegnia parasitica | Water Mold | 50 |
| Saprolegnia australis | Water Mold | 25 |
| Candida albicans | Yeast | 4 - 16 |
| Candida glabrata | Yeast | 16 |
| Candida krusei | Yeast | 0.125 - 4 |
| Candida parapsilosis | Yeast | 0.25 - 8 |
| Candida tropicalis | Yeast | 1 - 8 |
| Cryptococcus neoformans | Yeast | 0.125 - 2 |
| Saccharomyces cerevisiae | Yeast | >16 |
| Trichophyton mentagrophytes | Fungus | 1 - 4 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 3: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are an area of emerging research, though specific quantitative data is limited. The anti-inflammatory effects of its parent compound, bakuchiol, are well-documented and often attributed to the inhibition of pro-inflammatory mediators.
Mechanism of Action
Bakuchiol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. It is plausible that this compound shares a similar mechanism of action.
Quantitative Data
Currently, there is a lack of specific IC50 values for the anti-inflammatory activity of this compound in the public domain. For comparative purposes, bakuchiol has been reported to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 14.8 µM.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Workflow:
Figure 4: Workflow for the nitric oxide inhibition assay.
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antioxidant Activity
The antioxidant potential of this compound is inferred from the known radical scavenging properties of its parent compound, bakuchiol.
Mechanism of Action
Phenolic compounds like bakuchiol and its derivatives can act as antioxidants by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage.
Quantitative Data
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Workflow:
Figure 5: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix the this compound solution with a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in the realms of anticancer and antimicrobial applications, with demonstrated antifungal efficacy. Its mechanism of inducing apoptosis in cancer cells through the inhibition of mitochondrial Complex I highlights its potential as a lead compound for novel cancer therapeutics. However, a significant gap exists in the literature concerning the quantitative assessment of its anticancer, anti-inflammatory, and antioxidant activities. Future research should focus on determining the specific IC50 values of this compound in a variety of cancer cell lines and in standard anti-inflammatory and antioxidant assays. Such data will be crucial for a comprehensive evaluation of its therapeutic potential and for guiding further preclinical and clinical development. The detailed protocols and compiled data in this guide serve as a foundational resource to stimulate and support these future investigations.
References
An In-Depth Technical Guide on the Initial Investigations into the Anticancer Potential of 3-Hydroxybakuchiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the anticancer properties of 3-Hydroxybakuchiol, a natural meroterpene. The document synthesizes key findings on its mechanism of action, presents quantitative data from seminal studies, details experimental protocols, and visualizes the molecular pathways and workflows involved.
Introduction
This compound is a phenolic isoprenoid isolated from the plant Psoralea glandulosa.[1] While related compounds like bakuchiol have been more extensively studied, initial investigations into this compound have revealed its potent and distinct anticancer activities. This guide focuses on the primary research that has established its potential as a cytotoxic and pro-apoptotic agent against cancer cells, particularly highlighting its effects on mitochondrial function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound's anticancer effects.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | IC50 Value | Assay | Duration | Source |
| TA3/Ha (Mouse Mammary Adenocarcinoma) | This compound | 8.25 ± 1.06 μM | Neutral Red Assay | 48 h | [2] |
| TA3/Ha (Mouse Mammary Adenocarcinoma) | Bakuchiol | 42.6 ± 1.07 μM | Neutral Red Assay | 48 h | [2] |
| A2058 (Human Melanoma) | Resinous Exudate* | 10.5 µg/mL | MTT Assay | 48 h | [3][4] |
*Note: The resinous exudate contains bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol. The IC50 for pure this compound on A2058 cells was not specified in this study.
Table 2: Pro-Apoptotic Activity of this compound
| Cell Line | Effect | Observation | Source |
| TA3/Ha | Apoptosis Induction | Nuclear DNA fragmentation, opening of the mitochondrial permeability transition pore (MPTP).[1] | [1] |
| TA3/Ha | Caspase-3 Activation | Significant increase in caspase-3 activity.[1] | [1] |
| TA3/Ha | Mitochondrial Potential | Decrease in mitochondrial transmembrane potential.[1] | [1] |
| A2058 | Caspase-3 Activation | Significant increase in caspase-3 activity compared to control.[5] | [5] |
| A2058 | Apoptosis Induction | Associated with an increase in reactive oxygen species (ROS) production.[3] | [3] |
Mechanism of Action
Research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis, driven by significant mitochondrial dysfunction.
3.1. Inhibition of Mitochondrial Electron Transport Chain (ETC)
The most detailed mechanistic study, conducted on TA3/Ha mammary adenocarcinoma cells, identified Complex I of the mitochondrial electron transport chain as a direct target of this compound.[1][2][6]
-
Oxygen Consumption: this compound was shown to inhibit oxygen consumption in isolated mitochondria in a concentration-dependent manner when Complex I substrates (glutamate and malate) were used.[1][2] This inhibition was completely reversed when electrons were supplied directly to Complex II (via succinate) or Complex III (via duroquinol), pinpointing the site of action to Complex I.[1]
-
ATP Depletion: The inhibition of the ETC by this compound leads to a substantial decrease in intracellular ATP levels. This bioenergetic crisis is a critical blow to cancer cells, which often have high energy demands.[1][6]
-
ROS-Independent Apoptosis: Unlike many ETC inhibitors, the action of this compound on Complex I in TA3/Ha cells did not result in an increase in reactive oxygen species (ROS).[1][6] This suggests a mechanism of apoptosis induction that is primarily driven by energy depletion rather than oxidative stress in this cell line.
3.2. Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through a mitochondria-dependent pathway.
-
Mitochondrial Depolarization: The compound causes a decrease in the mitochondrial transmembrane potential, a key early event in the intrinsic apoptotic cascade.[1]
-
Caspase Activation: Following mitochondrial dysfunction, there is a significant activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][5]
-
DNA Fragmentation: The apoptotic process is further confirmed by the observation of nuclear DNA fragmentation in treated cells.[1]
In human melanoma A2058 cells, the apoptotic mechanism induced by this compound appears to be associated with an increase in ROS production, suggesting that the precise downstream effects may be cell-type dependent.[3]
Signaling and Experimental Diagrams
The following diagrams, generated using DOT language, visualize the key pathways and workflows.
Caption: Mechanism of this compound in TA3/Ha cells.
Caption: Proposed mechanism of this compound in A2058 cells.
Caption: Workflow for assessing this compound's anticancer potential.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the initial investigations of this compound.
5.1. Cell Lines and Culture
-
A2058: A human melanoma cell line.[3]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified atmosphere at 37°C with 5% CO₂.
5.2. Cell Viability and Proliferation Assays
-
MTT Assay (for A2058 cells):
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Neutral Red Assay (for TA3/Ha cells):
-
Seed cells in 96-well plates.
-
Treat with the compound for the desired time (e.g., 48 hours).
-
Incubate the cells with Neutral Red dye, which is incorporated into the lysosomes of living cells.
-
Wash cells and then extract the dye from the lysosomes using a destaining solution.
-
Quantify the amount of dye by measuring absorbance, which correlates with the number of viable cells.[2]
-
5.3. Apoptosis Detection
-
Annexin V-FITC / Propidium Iodide (PI) Staining:
-
Harvest treated and untreated cells.
-
Wash cells with a binding buffer.
-
Resuspend cells in the binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize treated cells.
-
Incubate cells with a reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detect the incorporated labels using a fluorescently-labeled antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
5.4. Mitochondrial Function Assays
-
Mitochondrial Transmembrane Potential (ΔΨm) Measurement:
-
Load treated and untreated cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester).
-
TMRM accumulates in active mitochondria with a high membrane potential, resulting in a strong fluorescent signal.
-
In apoptotic cells, the collapse of ΔΨm leads to a decrease in TMRM accumulation and a corresponding loss of fluorescence.
-
Quantify the fluorescence intensity using flow cytometry or a fluorescence plate reader.[2]
-
-
Oxygen Consumption Measurement:
-
Isolate mitochondria from treated or untreated cells via differential centrifugation.
-
Measure the rate of oxygen consumption using a Clark-type oxygen electrode in a sealed chamber.
-
Add specific mitochondrial substrates (e.g., glutamate + malate for Complex I, succinate for Complex II) to initiate respiration.
-
Add ADP to stimulate ATP synthesis (State 3 respiration).
-
Introduce this compound to measure its inhibitory effect on the rate of oxygen consumption.[1]
-
5.5. Caspase Activity Assay
-
Lyse treated and untreated cells to release cellular proteins.
-
Determine the total protein concentration of the lysates.
-
Incubate a standardized amount of protein from each sample with a specific caspase-3 substrate conjugated to a colorimetric (e.g., p-nitroaniline, pNA) or fluorometric reporter.
-
Active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.
-
Measure the signal (absorbance or fluorescence) over time. The rate of signal increase is proportional to the caspase-3 activity in the sample.[5]
References
- 1. Tumor cell death induced by the inhibition of mitochondrial electron transport: the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor cell death induced by the inhibition of mitochondrial electron transport: The effect of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. Cellosaurus cell line TA3 (CVCL_4315) [cellosaurus.org]
Unraveling the Molecular Mechanisms of 3-Hydroxybakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybakuchiol, a natural meroterpene phenol, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, and antioxidant properties. Through a comprehensive review of existing literature, this document consolidates quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
This compound is a derivative of bakuchiol, a well-studied compound isolated from the seeds of Psoralea corylifolia. While sharing structural similarities with its parent compound, this compound exhibits unique biological activities that warrant specific investigation. Its potential as a therapeutic agent stems from its ability to modulate critical cellular processes, including cell proliferation, apoptosis, and inflammatory responses. This guide will systematically dissect the current understanding of its mechanism of action.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data reported for the biological activities of this compound. This information provides a comparative basis for its potency across different cellular contexts.
| Biological Activity | Cell Line / Model | Metric | Value | Reference |
| Cytotoxicity | A2058 (Melanoma) | IC50 | Not explicitly stated for the pure compound, but the resinous exudate containing it had an IC50 of 10.5 μg/mL.[1] | [1] |
| Inhibition of Mitochondrial Electron Transport | Tumor cells | - | Induces tumor cell death.[2][3] | [2][3] |
| Anti-inflammatory | RAW 264.7 Macrophages | - | A mixture including this compound showed higher anti-inflammatory activity than bakuchiol alone.[4] | [4] |
Key Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., A2058 melanoma cells) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are harvested by trypsinization, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB pathway components).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with and modulation of several key signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
This compound has been shown to induce apoptosis in cancer cells, a process critical for its anti-tumor activity.[1] Evidence suggests its involvement in the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling
While specific studies on this compound are limited, its parent compound, bakuchiol, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Given that mixtures containing this compound exhibit potent anti-inflammatory effects, a similar mechanism is plausible.
Caption: Postulated inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.
References
Pharmacological Profiling of 3-Hydroxybakuchiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybakuchiol is a phenolic meroterpene and a natural analogue of the well-studied compound, bakuchiol. It is found in plants such as Psoralea glandulosa, which has a history of use in Chilean folk medicine for treating skin ailments caused by bacteria and fungi[1][2]. While research into this compound is not as extensive as that for bakuchiol, preliminary studies indicate its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a concise overview of the current pharmacological data on this compound, details relevant experimental protocols, and explores potential mechanisms of action based on current understanding and comparisons with related compounds.
Quantitative Data
The primary pharmacological data available for this compound pertains to its cytotoxic activity against cancer cells. A study focused on the synthesis and evaluation of ∆³-2-hydroxybakuchiol analogues provides the most direct quantitative insights into its potency.
Cytotoxic Activity of ∆³-2-Hydroxybakuchiol and its Analogues
The following table summarizes the growth inhibitory activity of ∆³-2-hydroxybakuchiol and its synthesized analogues against rat UMR106 osteosarcoma cells, as determined by the MTT assay. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | IC₅₀ (µM) against UMR106 cells |
| ∆³-2-Hydroxybakuchiol | 69 |
| Analogue 13a (C-12 modified) | > 100 |
| Analogue 13c (C-12 modified) | 58 |
| Analogue 13d (C-12 modified) | 45 |
| Analogue 13e (C-12 modified) | 75 |
| Analogue 13f (C-12 modified) | 62 |
| Analogue 14b (chain modified) | 88 |
| Bakuchiol (positive control) | 48 |
Data sourced from Zhao et al., Molecules, 2014.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are relevant to the pharmacological profiling of this compound.
MTT Assay for Cytotoxicity Screening
This protocol is adapted from the methodology used to evaluate the growth inhibitory activity of ∆³-2-hydroxybakuchiol and its analogues against rat UMR106 osteosarcoma cells[3].
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Rat UMR106 osteosarcoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed UMR106 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
Signaling Pathways and Mechanistic Insights
Direct evidence for the signaling pathways modulated by this compound is currently limited. However, based on its structural similarity to bakuchiol and the activities of other phenolic compounds, we can hypothesize potential mechanisms of action that warrant further investigation. Bakuchiol has been shown to exert anti-inflammatory effects through the downregulation of the p38 MAPK/ERK signaling pathway and to activate the Nrf2/HO-1 pathway[4][5][6]. It has also been reported to inhibit the NF-κB signaling pathway[7].
Putative Anti-Inflammatory Signaling Pathway for this compound
The following diagram illustrates a hypothesized signaling cascade for the potential anti-inflammatory effects of this compound, based on the known mechanisms of bakuchiol.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow: Synthesis and Cytotoxic Evaluation of this compound Analogues
The following diagram outlines the general workflow from the synthesis of this compound analogues to their biological evaluation, as described in the literature[3].
Caption: Workflow for synthesis and cytotoxic testing of analogues.
Future Directions and Conclusion
The pharmacological profile of this compound is an emerging area of research. Current data demonstrates its potential as a cytotoxic agent, with some of its synthetic analogues showing improved activity over the parent compound. However, a significant knowledge gap remains regarding its broader biological activities and mechanisms of action.
Future research should focus on:
-
Expanding the Pharmacological Profile: Screening this compound against a wider range of cancer cell lines and exploring its potential anti-inflammatory, antimicrobial, and antioxidant properties.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound and its potent analogues in preclinical animal models.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Bakuchiol | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 3. Synthesis of ∆3-2-Hydroxybakuchiol Analogues and Their Growth Inhibitory Activity against Rat UMR106 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Bakuchiol Derivatives as Potent Anti-inflammatory Agents in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying 3-Hydroxybakuchiol Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybakuchiol, a derivative of the well-studied meroterpene bakuchiol, is a compound of increasing interest for its potential therapeutic properties. While research specific to this compound is emerging, the extensive body of work on bakuchiol provides a strong foundation for designing and executing cell-based assays to elucidate its mechanism of action. Bakuchiol has demonstrated significant antioxidant, anti-inflammatory, and anticancer activities, many of which are attributed to its modulation of key cellular signaling pathways.[1][2][3][4][5][6] It is hypothesized that this compound may exhibit similar, if not enhanced, biological effects.
These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of this compound. The protocols detailed below are based on established methodologies successfully used to study bakuchiol and its analogs, and are readily adaptable for this compound.
Data Presentation: Efficacy of Bakuchiol Derivatives
The following table summarizes the cytotoxic activity of bakuchiol and its derivatives against various cancer cell lines, providing a comparative baseline for evaluating the potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bakuchiol | SMMC7721 (Hepatocellular Carcinoma) | 25.3 ± 1.2 | [7] |
| Bakuchiol | HepG2 (Hepatocellular Carcinoma) | 30.1 ± 1.5 | [7] |
| Bakuchiol | SW480 (Colon Adenocarcinoma) | 45.2 ± 2.3 | [7] |
| Bakuchiol | A549 (Lung Carcinoma) | 50.7 ± 2.9 | [7] |
| (S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol (derivative 10) | SMMC7721 (Hepatocellular Carcinoma) | 10.5 ± 0.5 | [3][7] |
| Bakuchiol | Rat UMR106 (Osteosarcoma) | 69 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[3][8][9]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Selected cancer cell lines (e.g., HepG2, A549, MCF-7)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins involved in signaling pathways such as MAPK/ERK and NF-κB.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of this compound.[11][12][13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each concentration of the test compound or standard to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. kumc.edu [kumc.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3-Hydroxybakuchiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Natural products are a promising source for the discovery of new anti-inflammatory agents with potentially fewer side effects than current therapies.[3][4] 3-Hydroxybakuchiol, a derivative of the meroterpene phenol bakuchiol found in the seeds of Psoralea corylifolia, has emerged as a compound of interest. Bakuchiol itself has demonstrated anti-inflammatory, antioxidant, and anti-tumor properties.[5][6][7] Preliminary evidence suggests that these effects are mediated through the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[7][8]
These application notes provide a comprehensive guide for the design and execution of in vitro and in vivo assays to thoroughly evaluate the anti-inflammatory potential of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to investigate the compound's mechanism of action and efficacy.
Key Signaling Pathways in Inflammation
The diagram below illustrates the NF-κB signaling pathway, a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][9]
Experimental Workflow
A tiered approach is recommended for evaluating the anti-inflammatory properties of this compound, starting with in vitro assays to establish biological activity and progressing to in vivo models to confirm efficacy.
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[10]
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (typically 18-24 hours).[11][12]
-
Cell Viability Assay
It is crucial to determine the non-toxic concentration range of this compound.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.
-
Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[13][14][15]
-
Protocol (for TNF-α, IL-6, and PGE2):
-
Coat a 96-well plate with the capture antibody overnight.[17]
-
Block the plate to prevent non-specific binding.[17]
-
Add cell culture supernatants and standards to the wells and incubate.[13][17]
-
Wash the plate and add the biotinylated detection antibody.[13]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add TMB substrate and stop the reaction with a stop solution.[17]
-
Measure the absorbance at 450 nm.[17]
-
Calculate cytokine/PGE2 concentrations from the standard curve.[14]
Cyclooxygenase-2 (COX-2) Activity Assay
-
Principle: Measures the peroxidase activity of COX enzymes. The oxidation of a colorimetric or fluorometric probe by the hydroperoxidase products of arachidonic acid metabolism is monitored.[18][19][20]
-
Protocol (using a commercial kit):
-
Prepare cell lysates from treated RAW 264.7 cells.
-
Add assay buffer, heme, and the cell lysate to a 96-well plate.
-
Add the test compound (this compound) or a known inhibitor (e.g., celecoxib for COX-2).[19]
-
Initiate the reaction by adding arachidonic acid.[21]
-
Measure the absorbance or fluorescence according to the kit's instructions.[18][20]
-
NF-κB Signaling Pathway Analysis
-
Principle: To determine if this compound inhibits the activation and nuclear translocation of NF-κB.
-
Protocol (Western Blot for p-IκBα and nuclear p65):
-
Prepare cytoplasmic and nuclear extracts from treated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: In Vitro Assays
Summarize quantitative data in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control (no LPS) | - | 100 ± 5.2 | 5.1 ± 1.2 | < 20 | < 15 | < 30 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 100 | 1520 ± 110 | 850 ± 75 | 1250 ± 98 |
| This compound | 1 | 99 ± 3.8 | 85.2 ± 6.3 | 1280 ± 95 | 710 ± 60 | 1050 ± 82 |
| 5 | 101 ± 4.1 | 62.5 ± 5.1 | 950 ± 80 | 520 ± 45 | 780 ± 65 | |
| 10 | 97 ± 5.0 | 41.3 ± 4.2 | 610 ± 55 | 330 ± 30 | 460 ± 40 | |
| 25 | 95 ± 4.7 | 20.8 ± 3.5 | 320 ± 30 | 180 ± 22 | 210 ± 25 | |
| Dexamethasone | 10 | 99 ± 3.9 | 15.4 ± 2.9 | 250 ± 28 | 150 ± 18 | 180 ± 20 |
*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control group: *p < 0.05, **p < 0.01, **p < 0.001. Data are hypothetical examples.
Table 2: Effect of this compound on COX-2 Activity and NF-κB Activation.
| Treatment Group | Concentration (µM) | COX-2 Activity (% of LPS Control) | Relative p-IκBα Expression | Relative Nuclear p65 Expression |
| Control (no LPS) | - | 8.2 ± 1.5 | 0.1 ± 0.02 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | - | 100 | 1.0 | 1.0 |
| This compound | 10 | 35.6 ± 4.1 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| Celecoxib (COX-2 Inhibitor) | 10 | 12.1 ± 2.3 | 0.95 ± 0.08 | 0.98 ± 0.07 |
| PDTC (NF-κB Inhibitor) | 50 | 25.3 ± 3.6 | 0.21 ± 0.03 | 0.28 ± 0.04*** |
*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control group: **p < 0.001. Data are hypothetical examples.
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rodents
A widely used model for acute inflammation.[22][23]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Fast animals overnight with free access to water.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or a reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
LPS-Induced Systemic Inflammation in Mice
This model mimics systemic inflammatory responses.
-
Animals: C57BL/6 mice.
-
Protocol:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) 1 hour before LPS challenge.
-
Inject LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.[24]
-
After a set time (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.
-
Separate serum and measure levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis or to measure inflammatory markers.
-
Data Presentation: In Vivo Assays
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.06* | 20.0 |
| 25 | 0.52 ± 0.05** | 38.8 | |
| 50 | 0.39 ± 0.04 | 54.1 | |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
*Data are presented as mean ± SD (n=6). Statistical significance compared to the control group: *p < 0.05, **p < 0.01, **p < 0.001. Data are hypothetical examples.
Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control (Saline) | - | < 50 | < 30 |
| LPS (5 mg/kg) | - | 2850 ± 210 | 1980 ± 150 |
| This compound + LPS | 25 | 1640 ± 130 | 1150 ± 98 |
| 50 | 980 ± 85 | 670 ± 55 | |
| Dexamethasone + LPS | 5 | 750 ± 60 | 510 ± 45 |
*Data are presented as mean ± SD (n=6). Statistical significance compared to the LPS group: **p < 0.01, **p < 0.001. Data are hypothetical examples.
Conclusion
The assays and protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can effectively determine its efficacy, elucidate its mechanism of action, and gather the necessary data to support its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the potential of Bakuchiol-A comprehensive review on pharmacological activities and therapeutic formulations | Semantic Scholar [semanticscholar.org]
- 7. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. h-h-c.com [h-h-c.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Cytokine Production by ELISA [bio-protocol.org]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. reactionbiology.com [reactionbiology.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. mdpi.com [mdpi.com]
- 23. ijpras.com [ijpras.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxybakuchiol in Dermatological Research
Disclaimer: The majority of current dermatological research has focused extensively on Bakuchiol, a close structural analogue of 3-Hydroxybakuchiol. While this compound has been identified as a key phytochemical in plants like Psoralea glandulosa, used in traditional medicine for skin disorders, specific data on its mechanisms and efficacy are limited[1]. The following application notes and protocols are therefore based on the comprehensive research available for Bakuchiol, postulating that this compound may exhibit similar biological activities. These protocols provide a framework for the investigation of this compound.
Application: Anti-Aging and Mitigation of Photoaging
This compound is hypothesized to combat skin aging by acting as a functional analogue to retinol, stimulating the production of extracellular matrix proteins and reducing their degradation. Research on Bakuchiol shows it significantly upregulates collagen types I and IV and stimulates type III collagen, which are crucial for skin firmness and elasticity[1]. Unlike retinol, its analogue Bakuchiol demonstrates better skin tolerance, with significantly less scaling and stinging reported in clinical studies[2].
Quantitative Data Summary: Bakuchiol vs. Retinol in Photoaging
| Parameter | Treatment Group (0.5% Bakuchiol) | Control Group (0.5% Retinol) | Duration | Outcome | Reference |
| Wrinkle Severity | Significant Decrease (~20% reduction) | Significant Decrease | 12 Weeks | Bakuchiol is comparable to retinol in reducing wrinkle surface area. | [2][3] |
| Hyperpigmentation | 59% of participants showed improvement | 44% of participants showed improvement | 12 Weeks | Both treatments significantly reduced hyperpigmentation with no statistical difference between them. | [3] |
| Tolerability | Minimal redness reported at week 4 | Significantly more scaling and stinging reported at all time points. | 12 Weeks | Bakuchiol is better tolerated than retinol. | [2][4] |
Signaling Pathway: Extracellular Matrix Regulation
Experimental Protocol: Assessment of Collagen Production in Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed HDFs into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Treatment: Starve the cells in serum-free DMEM for 12 hours. Subsequently, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 48-72 hours. A positive control, such as TGF-β1 (10 ng/mL), should be included.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease inhibitors. Collect the supernatant (cell lysate) after centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Western Blot Analysis:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Collagen Type I (COL1A1) and β-actin (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify band intensity using densitometry software (e.g., ImageJ).
-
-
Data Analysis: Normalize the expression of COL1A1 to β-actin. Compare the expression levels in this compound-treated groups to the vehicle control.
Application: Anti-Inflammatory Effects
Chronic inflammation is a key driver of skin aging and various dermatological disorders. Bakuchiol has demonstrated potent anti-inflammatory properties, attributed to its ability to inhibit the NF-κB pathway and downregulate the production of pro-inflammatory mediators.[5] This suggests a potential therapeutic role for this compound in inflammatory skin conditions like acne and rosacea.
Quantitative Data Summary: Anti-Inflammatory Activity of Bakuchiol
| Assay / Model | Mediator | Concentration of Bakuchiol | Result | Reference |
| In Vitro (LPS-stimulated Macrophages) | Nitric Oxide (NO) | Not specified | Suppressed iNOS gene expression and NO production. | [6] |
| In Vitro | NF-κB | Not specified | Inhibits NF-κB activation. | [5] |
| In Vitro | Pro-inflammatory Cytokines | Not specified | Downregulates IL-1β, IL-6, and TNF-α. | [5] |
| In Vitro | Prostaglandin E2 (PGE2) | Not specified | Significantly decreased PGE2 levels. | [7] |
Signaling Pathway: NF-κB Inhibition
Experimental Protocol: Measurement of Inflammatory Cytokines in Keratinocytes
-
Cell Culture: Culture human epidermal keratinocytes (HaCaT cells) in high-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 12-well plate. After 24 hours, pre-treat cells with various concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (20 ng/mL) to the media and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Cell Viability: Perform an MTT or PrestoBlue assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize cytokine concentrations to total protein or cell number. Calculate the percentage inhibition of cytokine release compared to the LPS/TNF-α-only treated group.
Application: Regulation of Hyperpigmentation
Hyperpigmentation disorders result from the overproduction of melanin. Bakuchiol has been shown to inhibit melanogenesis, making this compound a candidate for treating conditions like melasma and post-inflammatory hyperpigmentation (PIH).[8] The proposed mechanism involves the downregulation of key melanogenic enzymes.
Quantitative Data Summary: Anti-Melanogenic Activity
| Assay / Model | Compound | Concentration | Result | Reference |
| Normal Human Epidermal Melanocytes (NHEM) | UP256 (Bakuchiol-containing) | 5 µM | 15% reduction in melanin production. | [9] |
| In Vitro (Cell-free) | UP256 (Bakuchiol-containing) | Not specified | No direct inhibition of mushroom tyrosinase activity. | [9] |
| Clinical Study | 0.5% Bakuchiol Cream | Twice daily | 59% of users showed improvement in hyperpigmentation. | [3] |
Signaling Pathway: Melanogenesis Inhibition
Experimental Protocol: Melanin Content and Tyrosinase Activity Assay
-
Cell Culture: Culture B16F10 mouse melanoma cells in DMEM with 10% FBS.
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with this compound at non-toxic concentrations. Include a known tyrosinase inhibitor like Kojic Acid as a positive control. Stimulate melanogenesis with α-Melanocyte-Stimulating Hormone (α-MSH).
-
Melanin Content Assay (48-72 hours post-treatment):
-
Wash cells with PBS and harvest.
-
Dissolve the cell pellet in 1N NaOH with 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 475 nm.
-
Quantify melanin content by normalizing to the total protein content of the cells.
-
-
Cellular Tyrosinase Activity Assay:
-
Wash treated cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Centrifuge and collect the supernatant (cell lysate).
-
Mix the lysate with freshly prepared L-DOPA solution (2 mg/mL).
-
Incubate at 37°C for 1 hour and measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Normalize tyrosinase activity to the total protein content.
-
General Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the dermatological applications of a novel compound like this compound.
References
- 1. Bakuchiol | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. skinhealthinfo.org.uk [skinhealthinfo.org.uk]
- 4. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of bakuchiol in dermatology: Systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UP256 Inhibits Hyperpigmentation by Tyrosinase Expression/Dendrite Formation via Rho-Dependent Signaling and by Primary Cilium Formation in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 3-Hydroxybakuchiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) techniques for the discovery and characterization of novel 3-Hydroxybakuchiol derivatives with potential therapeutic applications. The protocols detailed below are optimized for a 384-well plate format, enabling the rapid and efficient screening of large compound libraries.
I. Introduction to this compound and High-Throughput Screening
This compound, a derivative of the well-known meroterpene bakuchiol, is a promising scaffold for drug discovery due to the diverse biological activities associated with its parent compound, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] High-throughput screening (HTS) is an essential tool in modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their biological activity.[2][3] This document outlines key HTS assays to evaluate this compound derivatives for these critical bioactivities.
II. Anti-Inflammatory Activity Screening: NF-κB Inhibition Assay
Application Note: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses.[1] Dysregulation of this pathway is implicated in numerous inflammatory diseases. This assay identifies this compound derivatives that can inhibit NF-κB activation, indicating their potential as anti-inflammatory agents. The screening process utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Signaling Pathway Diagram:
Caption: NF-κB Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram:
References
Quantification of 3-Hydroxybakuchiol in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 3-Hydroxybakuchiol, a meroterpene of significant interest for its potential therapeutic properties, in plant extracts. The primary plant source for this compound is Psoralea corylifolia (Babchi), where it co-occurs with the more abundant and well-studied bakuchiol.[1] The methodologies outlined below are based on established analytical techniques for related compounds and provide a robust framework for the accurate quantification of this compound.
Extraction of this compound from Plant Material
The efficient extraction of this compound from plant matter, typically the seeds of Psoralea corylifolia, is a critical first step for accurate quantification. Several methods can be employed, with the choice depending on available equipment and desired extraction efficiency.
1.1. Recommended Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-Assisted Extraction is a highly efficient method for extracting meroterpenes from plant materials.
Materials and Equipment:
-
Dried and powdered seeds of Psoralea corylifolia
-
Petroleum ether (or ethanol/methanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
Protocol:
-
Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a 250 mL flask.
-
Add 100 mL of petroleum ether to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture through filter paper to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Dry the extract to a constant weight and store it at -20°C until analysis.
1.2. Alternative Extraction Methods
Other established methods for the extraction of related compounds from Psoralea corylifolia include Soxhlet extraction, maceration, and reflux extraction.[2] The choice of solvent can also be varied, with ethanol and methanol being common alternatives to petroleum ether.[2]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a reliable and widely accessible method for the quantification of this compound. The following protocol is a starting point and should be optimized and validated for specific laboratory conditions.
2.1. HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 50-70% B15-35 min: 70-80% B35-45 min: 80% B45-50 min: 80-50% B (return to initial) |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25-30°C |
| Detection Wavelength | 260-265 nm[5][6] |
| Injection Volume | 10-20 µL[3] |
2.2. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve a known amount of the plant extract in methanol to an appropriate concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
2.3. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices, LC-MS/MS is the preferred method. The following provides a general protocol that requires optimization for the specific instrument used.
3.1. LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A suitable gradient to ensure separation from isomers and other matrix components. |
| Flow Rate | 0.2-0.4 mL/min |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.2. MRM Transition for this compound (Hypothetical)
3.3. Protocol for Method Development
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and its optimal fragmentation pattern.
-
Identify the most abundant and stable product ions.
-
Optimize the collision energy for each MRM transition to maximize signal intensity.[8][9][10]
-
Develop an LC gradient that provides good chromatographic separation of this compound from other components in the plant extract.
-
Validate the method for linearity, accuracy, precision, and limits of detection and quantification.
Experimental Workflows and Signaling Pathways
4.1. General Experimental Workflow for Quantification
Workflow for the quantification of this compound.
4.2. Hypothetical Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of the related compound bakuchiol, which has been shown to suppress the p38 MAPK/ERK and NF-κB signaling pathways, a similar mechanism can be hypothesized for this compound.[11][12]
Hypothesized anti-inflammatory action of this compound.
Data Presentation
Quantitative data for this compound is not extensively available in the current literature. Researchers are encouraged to generate and report such data. A recommended format for presenting quantitative results from different extraction methods is provided below.
Table 1: Quantification of this compound in Psoralea corylifolia Seed Extracts Using Different Extraction Methods (Hypothetical Data)
| Extraction Method | Solvent | Extract Yield (%) | This compound Concentration (mg/g of extract) |
| Ultrasonic-Assisted | Petroleum Ether | 8.5 | 1.2 |
| Soxhlet | Petroleum Ether | 9.2 | 1.0 |
| Maceration | Petroleum Ether | 6.1 | 0.8 |
| Ultrasonic-Assisted | Ethanol | 12.3 | 0.9 |
| Soxhlet | Ethanol | 13.5 | 0.7 |
| Maceration | Ethanol | 9.8 | 0.6 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the quantification of this compound in plant extracts. While methods for the related and more abundant compound, bakuchiol, are well-established, specific optimization and validation will be necessary for the accurate quantification of this compound. The development of robust analytical methods is essential for furthering the research and potential therapeutic applications of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-high-performance liquid chromatography-tandem mass spectrometry for pharmacokinetics of bakuchiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 3-Hydroxybakuchiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybakuchiol, a derivative of the natural compound bakuchiol, has emerged as a molecule of interest for its potential therapeutic applications. Preliminary studies on related compounds suggest possible anticancer and cytotoxic activities, making it a candidate for further investigation in drug development.[1][2] These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound on various cancer cell lines. The following protocols for key cytotoxicity assays are detailed to ensure reproducible and reliable data generation.
Key Cytotoxicity Assessment Strategies
A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic potential of this compound. This involves assessing cell viability, membrane integrity, and the induction of apoptosis. The following assays are fundamental for a comprehensive cytotoxicity profile.
1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
2. Cell Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[5]
3. Apoptosis Detection (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis by flow cytometry.[6][7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]
4. Apoptosis Mechanism (Caspase-3 Activity Assay)
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[9] Caspase-3 is a key executioner caspase.[9] The caspase-3 activity assay measures the cleavage of a specific substrate, resulting in a colorimetric or fluorometric signal, which is proportional to the caspase-3 activity in the cell lysate.[10][11]
Experimental Protocols
1. MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4][12][13]
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
2. LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay kits.[14][15]
Materials:
-
LDH Cytotoxicity Assay Kit
-
This compound
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[14]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Add 50 µL of stop solution (from the kit) to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
3. Annexin V/PI Apoptosis Assay Protocol
This protocol follows standard procedures for Annexin V/PI staining.[6][17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both floating and adherent cells.
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
4. Caspase-3 Activity Assay Protocol
This protocol is a general guideline for colorimetric caspase-3 activity assays.[11][19]
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
This compound
-
Cancer cell lines
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the cell lysate at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.[11]
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.[11]
-
Incubate the plate at 37°C for 1-2 hours.[11]
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 0 (Control) | 48 | 100 ± 5.2 | |
| 10 | 48 | 85 ± 4.1 | ||
| 25 | 48 | 62 ± 3.5 | ||
| 50 | 48 | 45 ± 2.8 | ||
| 100 | 48 | 21 ± 1.9 | ||
| A549 | 0 (Control) | 48 | 100 ± 6.1 | |
| 10 | 48 | 92 ± 5.5 | ||
| 25 | 48 | 75 ± 4.9 | ||
| 50 | 48 | 58 ± 3.7 | ||
| 100 | 48 | 35 ± 2.4 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| HepG2 | Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (50 µM) | 40.1 ± 3.5 | 35.8 ± 2.9 | 20.5 ± 1.8 | 3.6 ± 0.7 | |
| A549 | Control | 96.5 ± 1.8 | 1.9 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| This compound (50 µM) | 55.3 ± 4.2 | 28.4 ± 2.5 | 14.2 ± 1.5 | 2.1 ± 0.4 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Bakuchiol-induced caspase-3-dependent apoptosis occurs through c-Jun NH2-terminal kinase-mediated mitochondrial translocation of Bax in rat liver myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bosterbio.com [bosterbio.com]
- 19. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Optimizing the extraction yield of 3-Hydroxybakuchiol from natural sources
Disclaimer: Detailed and optimized extraction protocols specifically for 3-Hydroxybakuchiol are not extensively documented in current scientific literature. This guide is therefore based on established, high-yield methods for the structurally similar and co-occurring meroterpene, Bakuchiol, which is found in the same natural sources like Psoralea corylifolia[1][2]. The principles, protocols, and troubleshooting steps provided are intended to serve as a robust starting point for researchers developing and optimizing their own extraction protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound? A1: this compound is a bioactive compound found in the resinous leaves and seeds of plants such as Psoralea corylifolia (also known as Babchi) and Otholobium glandulosum[3]. These plants are also the primary sources for the more abundant and widely studied compound, Bakuchiol[4].
Q2: Which extraction method is likely to provide the highest yield for this compound? A2: Based on studies optimizing Bakuchiol extraction, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have shown higher yields compared to conventional methods[4][5]. UAE, in particular, has been identified as providing the highest percentage yield of Bakuchiol (6.98% w/w) from Psoralea corylifolia seeds[5][6]. These methods are recommended as a starting point for this compound.
Q3: What is the best solvent for extracting this compound? A3: For the related compound Bakuchiol, non-polar solvents have proven most effective. Petroleum ether was found to be the best solvent, yielding the highest extract percentage compared to methanol, ethanol, acetone, and dichloromethane[4][6]. Given the structural similarities, a non-polar or semi-polar solvent is a logical starting point for this compound.
Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying Bakuchiol and its derivatives in plant extracts[1][7]. A validated HPLC method, typically with UV detection, would need to be developed using a purified this compound standard. Wavelengths used for Bakuchiol detection are around 260-262 nm, which can be a starting point for method development[7][8][9].
Q5: Is this compound stable during the extraction process? A5: Like many phenolic compounds, this compound may be sensitive to heat, light, and oxidation[10][11]. Using extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE), can help prevent degradation[4][5]. It is also advisable to store extracts at low temperatures (5°C) and protected from light to maintain stability[10].
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | 1. Improper Solvent Selection: The solvent polarity may not be optimal for this compound. | 1. Test a range of solvents with varying polarities, starting with non-polar solvents like petroleum ether or hexane, and moving to semi-polar solvents like ethyl acetate[5][6]. |
| 2. Incomplete Lysis/Homogenization: Plant material cell walls were not sufficiently broken down to release the compound. | 2. Ensure the plant material is dried and finely ground. For advanced methods like UAE, the ultrasonic waves help disrupt cell walls, improving extraction[12]. | |
| 3. Insufficient Extraction Time/Power: The extraction parameters are not optimized. | 3. Systematically vary the extraction time, temperature, and power (for UAE/MAE) to find the optimal conditions. Use a response surface methodology (RSM) approach for efficient optimization[13]. | |
| High Levels of Impurities in Extract | 1. Co-extraction of Other Compounds: The solvent is extracting other compounds with similar solubility, such as Bakuchiol, psoralen, and angelicin[14]. | 1. Implement a multi-step purification process. Use column chromatography with a silica gel or alumina stationary phase and a gradient elution with solvents like petroleum ether and ethyl acetate[15][16]. |
| 2. Presence of Phototoxic Furocoumarins: Psoralea corylifolia naturally contains psoralen and isopsoralen, which are undesirable in cosmetic or pharmaceutical applications. | 2. A validated HPLC method is necessary to quantify these impurities[14]. Purification via column chromatography is essential to separate this compound from these compounds. | |
| Degradation of this compound | 1. High Extraction Temperature: The compound is heat-sensitive and degrades during methods like Soxhlet or high-temperature maceration. | 1. Use low-temperature extraction techniques. SFE with CO2 and UAE are performed at or near room temperature, preserving heat-sensitive compounds[4][5]. |
| 2. Oxidation/Photodegradation: Exposure to air and light during processing or storage causes degradation. | 2. Process extracts quickly, use amber glassware to protect from light, and consider extracting under an inert atmosphere (e.g., nitrogen). Store final extracts at low temperatures (e.g., 4°C) in the dark[10]. | |
| Difficulty in Isolating/Purifying the Compound | 1. Similar Polarity to Other Meroterpenes: this compound has very similar properties to Bakuchiol and other derivatives, making separation difficult. | 1. Optimize the column chromatography mobile phase. Use a shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in petroleum ether) to improve resolution[15]. |
| 2. Incorrect Stationary Phase: The selected column packing is not providing adequate separation. | 2. Experiment with different stationary phases. Besides silica gel, consider reversed-phase columns (e.g., C18) for preparative HPLC if initial purification is insufficient. |
Data Presentation
Table 1: Comparison of Extraction Methods and Solvents for Bakuchiol from Psoralea corylifolia Seeds. (Note: This data is for Bakuchiol and should be used as a reference point for optimizing this compound extraction.)
| Extraction Method | Solvent | Yield of Bakuchiol (% w/w) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 6.98% | [5] |
| Ethanol | - | [5] | |
| Methanol | - | [5] | |
| Acetone | - | [5] | |
| Dichloromethane | - | [5] | |
| Soxhlet Extraction | Petroleum Ether | 6.68% | [5] |
| Ethanol | - | [5] | |
| Methanol | - | [5] | |
| Acetone | - | [5] | |
| Dichloromethane | - | [5] | |
| Reflux Extraction | Petroleum Ether | 6.01% | [5] |
| Ethanol | - | [5] | |
| Methanol | - | [5] | |
| Acetone | - | [5] | |
| Dichloromethane | - | [5] | |
| Maceration | Petroleum Ether | 5.32% | [5] |
| Ethanol | - | [5] | |
| Methanol | - | [5] | |
| Acetone | - | [5] | |
| Dichloromethane | - | [5] | |
| Supercritical CO2 Extraction | Supercritical CO2 | Yield of 5.1% - 5.7% (crude extract) | [15] |
Dashes (-) indicate that while the solvent was tested, petroleum ether consistently provided the highest yield, which was the focus of the cited study's results.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from the highest-yield method reported for Bakuchiol[5].
-
Preparation of Plant Material:
-
Dry the seeds or leaves of Psoralea corylifolia in the shade until brittle.
-
Grind the dried material into a coarse powder (e.g., 10/44 mesh size).
-
-
Extraction:
-
Place 10 g of the powdered material into a 250 mL flask.
-
Add petroleum ether as the solvent. A drug-to-solvent ratio of 1:7 to 1:10 (g/mL) is a good starting point.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for a specified duration (e.g., start with 30-60 minutes). Maintain a low temperature (e.g., 25-30°C) to prevent degradation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman filter paper to separate the extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh solvent and combine the filtrates to maximize recovery.
-
Concentrate the filtrate using a rotary vacuum evaporator at a low temperature (≤40°C) to obtain a brownish, sticky crude extract[5].
-
-
Quantification and Purification:
-
Dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol/isopropanol) for HPLC analysis to determine the yield of this compound[8].
-
Proceed with column chromatography for purification (see Protocol 3).
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on a green extraction method for Bakuchiol[15].
-
Preparation of Plant Material:
-
Dry and crush the Psoralea corylifolia seeds to a fine powder (e.g., 60-80 mesh).
-
-
Supercritical Extraction:
-
Load the powdered material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Recommended starting conditions are:
-
Temperature: 45-55°C
-
Pressure: 20-30 MPa
-
CO2 Flow Rate: 20-40 L/h
-
Extraction Time: 1-2 hours
-
-
(Optional) Use a co-solvent like ethyl acetate to enhance the extraction of more polar compounds.
-
-
Separation and Collection:
-
The supercritical fluid containing the dissolved compounds is passed into separator vessels where pressure and temperature are reduced.
-
This causes the CO2 to return to a gaseous state, precipitating the extracted oily liquid.
-
Collect the oily extract containing this compound from the separator.
-
-
Purification:
-
The resulting crude extract will be a complex mixture. Dissolve it in a minimal amount of a non-polar solvent like petroleum ether and proceed to column chromatography for purification[15].
-
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is a general method for isolating target compounds from a crude extract[15][16].
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether or hexane).
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude extract (from UAE or SFE) in a minimal amount of the starting mobile phase (e.g., 100% petroleum ether).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder.
-
Carefully add the sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the starting non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. This is known as gradient elution. A common starting gradient is increasing from 100% petroleum ether to a 10:1 or 8:1 ratio of petroleum ether to ethyl acetate[15].
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain this compound.
-
Combine the pure fractions containing the target compound.
-
Recover the purified this compound by evaporating the solvent under reduced pressure.
-
Visualizations
Signaling Pathway Diagram
Caption: Anti-inflammatory pathway of Bakuchiol, a potential mechanism for this compound.[17][18]
Experimental Workflow Diagram
Caption: General workflow for extraction and purification of this compound.
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca) - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN112723997A - Green process for extracting high-purity bakuchiol - Google Patents [patents.google.com]
- 16. Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Overcoming interference in spectroscopic analysis of 3-Hydroxybakuchiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the spectroscopic analysis of 3-Hydroxybakuchiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the spectroscopic analysis of this compound from Psoralea corylifolia extracts?
A1: The most common interfering substances are structurally related compounds found in Psoralea corylifolia extracts. These include bakuchiol, psoralen, isopsoralen, and various other flavonoids and coumarins.[1] These compounds often have overlapping spectral features with this compound, leading to analytical challenges.
Q2: How can I minimize matrix effects in the mass spectrometry analysis of this compound?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common issue in the analysis of complex mixtures like plant extracts. To minimize these effects, consider the following strategies:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects.
Q3: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.[2][3][4][5][6] Here are some common causes and solutions:
-
Silanol Interactions: Free silanol groups on the silica-based column can interact with the hydroxyl groups of this compound.
-
Solution: Use an end-capped column or add a competing base like triethylamine to the mobile phase in low concentrations. Adjusting the mobile phase to a lower pH can also help by suppressing the ionization of silanol groups.[2]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Contaminated Column or Guard Column: Buildup of matrix components can affect peak shape.
-
Solution: Flush the column with a strong solvent or replace the guard column.[6]
-
Troubleshooting Guides
UV-Vis Spectroscopy
| Issue | Possible Cause | Recommended Solution |
| Overlapping Spectra | Presence of other flavonoids and coumarins with similar absorption maxima. Flavonoids typically show two absorption bands in the 240-400 nm range.[7][8] | - Chromatographic Separation: Use HPLC-UV/Vis to separate this compound from interfering compounds before quantification. - Derivative Spectroscopy: Use second or fourth derivative spectra to resolve overlapping peaks. |
| Baseline Drift | - Lamp instability. - Temperature fluctuations in the detector. | - Allow the instrument to warm up sufficiently before analysis. - Ensure a stable laboratory environment. |
| Inaccurate Quantification | - Non-linearity of Beer-Lambert Law at high concentrations. - Presence of scattering particles in the sample. | - Dilute the sample to fall within the linear range of the assay. - Filter the sample through a 0.45 µm filter before measurement. |
NMR Spectroscopy
| Issue | Possible Cause | Recommended Solution |
| Overlapping Resonances | Structural similarity to other meroterpenes like bakuchiol. | - 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and aid in structural elucidation. - Higher Field Strength: Use a higher field NMR spectrometer for better signal dispersion. |
| Poor Signal-to-Noise Ratio | Low sample concentration. | - Concentrate the sample if possible. - Increase the number of scans. |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. | - Use a deuterated solvent in which the sample is highly soluble. - Treat the sample with a chelating agent like EDTA to remove paramagnetic metals. |
Mass Spectrometry
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting the ionization efficiency of this compound. | - Optimize Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from matrix components. - Change Ionization Source: If using ESI, consider trying APCI, as it can be less susceptible to matrix effects for certain compounds. |
| In-source Fragmentation | Instability of the molecule under the chosen ionization conditions. | - Use Softer Ionization Techniques: Employ techniques like ESI or APCI with optimized cone voltage to minimize fragmentation. |
| Ambiguous Fragmentation Pattern | Similar fragmentation patterns to other isomers or related compounds. | - High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements and determine the elemental composition of fragment ions. - Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain characteristic fragmentation patterns for confident identification. |
Quantitative Data Summary
Table 1: Spectroscopic Data of this compound and Potential Interferents
| Compound | UV λmax (nm) | Key ¹H NMR Signals (δ, ppm) in CDCl₃ | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ |
| This compound | ~260 | Aromatic protons (~6.5-7.2), Olefinic protons (~5.0-6.0), Hydroxyl proton | Aromatic carbons (~115-155), Olefinic carbons (~110-145) |
| Bakuchiol | 260[9] | Aromatic protons (~6.7-7.1), Olefinic protons (~4.9-6.2), Methyl protons (~1.2-1.7)[10] | Aromatic carbons (~115-155), Olefinic carbons (~110-145)[11] |
| Psoralen | 246, 291, 328 | Furan protons (~6.8, 7.7), Coumarin protons (~6.3, 7.8)[12] | Furan carbons (~106, 147), Coumarin carbons (~112-161)[13] |
| Isopsoralen | 249, 290, 330 | Furan protons (~7.0, 7.6), Coumarin protons (~6.3, 7.8)[14] | Furan carbons (~104, 145), Coumarin carbons (~112-160)[14] |
| Generic Flavonoid | Band I: 300-390, Band II: 240-280[7][8] | Aromatic protons (~6.0-8.0) | Aromatic carbons (~90-165) |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound from Interferents in a Plant Extract
This protocol is adapted from established methods for the analysis of bakuchiol and related compounds.[15][16][17][18]
-
Sample Preparation: a. Extract 1g of powdered Psoralea corylifolia seeds with 20 mL of methanol using ultrasonication for 30 minutes. b. Centrifuge the extract at 4000 rpm for 10 minutes. c. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-5 min: 40% A
-
5-20 min: 40-90% A (linear gradient)
-
20-25 min: 90% A
-
25-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 260 nm.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts to Reduce Matrix Effects in Mass Spectrometry
-
SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: a. Dilute 1 mL of the methanolic plant extract (from Protocol 1) with 4 mL of deionized water. b. Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: a. Elute the fraction containing this compound and other less polar compounds with 5 mL of 80% methanol in water. b. Elute the more non-polar compounds, including some potential interferents, with 5 mL of 100% methanol. Collect this fraction separately.
-
Analysis: a. Evaporate the desired fraction to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logic diagram for troubleshooting HPLC peak shape issues.
Caption: Relationship between this compound and potential interferents.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. | Semantic Scholar [semanticscholar.org]
- 18. jfda-online.com [jfda-online.com]
Troubleshooting inconsistent results in 3-Hydroxybakuchiol cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays with 3-Hydroxybakuchiol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cell viability results with this compound are highly variable between experiments. What are the common causes?
Inconsistent results in cell viability assays using phytochemicals like this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the assay chemistry, and the experimental procedure.
Troubleshooting Guide:
-
Compound Solubility and Stability:
-
Issue: this compound is a hydrophobic compound, which can lead to poor solubility and precipitation in aqueous cell culture media. This results in an inconsistent effective concentration.
-
Recommendation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When diluting in media, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
-
Visually inspect for any precipitation after adding the compound to the media. If precipitation occurs, consider using a solubilizing agent like Pluronic F-68 or preparing fresh dilutions for each experiment.[1]
-
-
-
Assay Interference:
-
Issue: Natural compounds can directly interact with assay reagents. For instance, compounds with reducing properties can convert tetrazolium salts (like MTT) to formazan non-enzymatically, leading to false-positive results (increased viability).[2][3]
-
Recommendation:
-
Run a cell-free control where this compound is added to the culture medium with the viability assay reagent (e.g., MTT) to check for direct reduction.
-
If interference is detected, consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
-
Experimental Parameters:
-
Issue: Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact results.[4][5]
-
Recommendation:
-
Cell Seeding Density: Optimize the initial number of cells seeded to ensure they are in the logarithmic growth phase during the experiment.
-
Incubation Time: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Reagent Concentration and Incubation: Strictly adhere to the manufacturer's protocol for the viability assay regarding reagent concentration and incubation time.
-
-
Q2: I am observing a decrease in MTT signal, but other viability assays (like Trypan Blue) show no significant cell death. Why is this happening?
This discrepancy often points towards a mechanism of action that affects cellular metabolism without directly causing cell lysis.
Troubleshooting Guide:
-
Mitochondrial Activity vs. Membrane Integrity:
-
Issue: Tetrazolium-based assays (MTT, MTS, XTT, WST-1) measure metabolic activity, primarily mitochondrial dehydrogenase function.[6] A compound can inhibit mitochondrial function without compromising membrane integrity, which is what Trypan Blue exclusion measures.
-
Recommendation:
-
This result may indicate that this compound is inducing mitochondrial dysfunction.
-
To confirm this, use an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay (which also reflects metabolic state) or a caspase activity assay to check for apoptosis induction.
-
-
-
Cytostatic vs. Cytotoxic Effects:
-
Issue: The compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells). A lower MTT signal could reflect fewer cells due to inhibited growth, while the existing cells remain viable.
-
Recommendation:
-
Perform a cell proliferation assay, such as a BrdU incorporation assay or use a real-time cell imaging system to monitor cell number over time.
-
-
Q3: How does the presence of serum in the culture medium affect the activity of this compound?
Serum proteins can bind to phytochemicals, which can impact their bioavailability and activity in cell culture.
Troubleshooting Guide:
-
Protein Binding:
-
Issue: Components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds like this compound, reducing the free concentration available to interact with the cells.[7]
-
Recommendation:
-
If results are inconsistent, consider reducing the serum concentration during the treatment period. However, be mindful that prolonged serum starvation can itself induce stress and affect cell viability.
-
Alternatively, perform the assay in serum-free media for the duration of the compound treatment, ensuring that the cells can tolerate these conditions for the experimental timeframe.
-
Maintain a consistent batch and concentration of serum across all experiments to minimize variability.
-
-
Quantitative Data
The available quantitative data for the cytotoxic activity of this compound is limited. The following table summarizes the reported IC50 value for a specific isomer, ∆3-2-hydroxybakuchiol.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| ∆3-2-hydroxybakuchiol | Rat UMR106 (osteosarcoma) | MTT | 48 hours | 69 µM[8] |
Note: This value should be used as a reference point. The IC50 of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the IC50 in your specific experimental system.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Signaling Pathways and Visualizations
Based on studies of its parent compound, bakuchiol, this compound may induce apoptosis through the intrinsic mitochondrial pathway. A key mechanism involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of ∆3-2-Hydroxybakuchiol Analogues and Their Growth Inhibitory Activity against Rat UMR106 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Bakuchiol Induces Apoptosis in Human Hepatocellular Carcinoma Cells HepG2 via Enhancing Bcl-2/Bax/Cyc-t/Caspase-3 Signaling Pathway [imrpress.com]
- 11. Bakuchiol Induces Apoptosis in Human Hepatocellular Carcinoma Cells HepG2 via Enhancing Bcl-2/Bax/Cyc-t/Caspase-3 Signaling Pathway [wisdomlib.org]
- 12. Bakuchiol-induced caspase-3-dependent apoptosis occurs through c-Jun NH2-terminal kinase-mediated mitochondrial translocation of Bax in rat liver myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bakuchiol from Cullen corylifolium and its efficacy on apoptosis and autophagy in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-Hydroxybakuchiol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the promising, yet poorly soluble compound, 3-Hydroxybakuchiol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and formulation of this compound for in vivo experiments.
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge stems from its presumed low aqueous solubility and potentially high lipophilicity, similar to its parent compound, bakuchiol.[1] Phenolic compounds like this compound often exhibit poor dissolution in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2] Furthermore, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[1]
Q2: Which formulation strategy is best for my in vivo study with this compound?
A2: The optimal strategy depends on several factors, including the desired pharmacokinetic profile, the animal model, and available laboratory equipment. The table below summarizes common approaches for poorly soluble drugs that are applicable to this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area for dissolution.[3][4] | High drug loading, suitable for various administration routes.[3][5] | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer). Potential for particle aggregation.[4] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier at the molecular level, enhancing wettability and dissolution.[6][7] | Simple to prepare using methods like solvent evaporation or melt extrusion. Can improve stability.[7][8] | Potential for drug recrystallization over time. Carrier selection is critical.[6] |
| Self-Emulsifying Drug Delivery System (SEDDS) | A mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[9][10] | Enhances drug solubilization and can bypass first-pass metabolism via lymphatic uptake.[9][11] | Potential for GI irritation with high surfactant concentrations.[12] Stability of liquid formulations can be a concern.[10] |
Q3: What are the critical quality attributes to assess for a this compound formulation before in vivo administration?
A3: Key parameters to evaluate include:
-
Particle Size and Polydispersity Index (PDI): For nanosuspensions and SEDDS, this is crucial for predicting in vivo behavior.
-
Zeta Potential: Indicates the stability of a colloidal dispersion.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of drug in the formulation.
-
In Vitro Dissolution/Release: Provides an initial indication of how the formulation will perform in vivo.
-
Physical and Chemical Stability: Ensures the formulation is stable throughout the study.
Q4: Are there any specific considerations for the analytical quantification of this compound in biological matrices?
A4: Yes, a sensitive and specific analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is required for accurate pharmacokinetic analysis.[13] Method validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.[13][14]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
Formulation and Administration Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or low in vivo exposure despite using an enhanced formulation. | - Incomplete dissolution of the drug in the formulation. - Drug precipitation in the GI tract. - High first-pass metabolism. - Incorrect dosing technique. | - Re-evaluate the formulation: increase surfactant/co-surfactant ratio in SEDDS, use a more hydrophilic carrier in solid dispersions, or ensure stable nanosuspension. - Include a precipitation inhibitor in the formulation. - Consider a formulation that promotes lymphatic uptake (e.g., long-chain fatty acid-based SEDDS). - Review and refine the oral gavage technique. |
| Animal distress or mortality after oral gavage. | - Esophageal or tracheal injury due to improper gavage technique. - Aspiration of the formulation. - High viscosity of the formulation. - Toxicity of the formulation excipients. | - Ensure proper training in oral gavage; use appropriate gavage needle size and lubricate the tip.[1][15] - Administer the dose slowly and ensure the animal's head is properly positioned.[15][16] - Optimize the formulation to have a suitable viscosity for administration. - Use well-tolerated, pharmaceutical-grade excipients and check their toxicity profiles. |
| Phase separation or precipitation in liquid formulations (e.g., SEDDS, nanosuspensions) before administration. | - Inadequate stabilization. - Temperature fluctuations. - Incorrect pH of the vehicle. | - Increase the concentration of the stabilizer or use a combination of stabilizers. - Store the formulation at the recommended temperature. - Ensure the pH of the formulation is within the stable range for the compound and excipients. |
Pharmacokinetic Study Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent dosing volume or technique. - Differences in food and water intake. - Genetic variability in drug metabolism among animals. - Analytical errors during sample processing or analysis. | - Standardize the dosing procedure and ensure accurate volume administration. - Fast animals overnight before dosing (if appropriate for the study). - Use a sufficient number of animals per time point to account for biological variability. - Re-validate the analytical method and ensure consistency in sample handling. |
| No detectable drug in plasma samples. | - Poor absorption of the formulation. - Rapid metabolism and clearance. - Insufficient sensitivity of the analytical method. | - Further optimize the formulation to enhance absorption. - Increase the administered dose (within toxicological limits). - Develop a more sensitive analytical method with a lower limit of quantification (LLOQ). |
| Unexpectedly rapid clearance of the drug. | - High hepatic extraction ratio. - Active efflux by transporters. | - Investigate the metabolic stability of this compound in liver microsomes. - Consider co-administration with an inhibitor of relevant metabolic enzymes or efflux transporters (for mechanistic studies). |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the bioavailability of this compound.
Protocol for Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Stabilizer Solution: Dissolve a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80) in purified water.[15]
-
Pre-milling: Disperse this compound in the stabilizer solution to form a pre-suspension using a high-speed homogenizer at 10,000 rpm for 15 minutes.
-
Wet Media Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours).
-
Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Particle Size and PDI: Measure using dynamic light scattering.
-
Zeta Potential: Determine using electrophoretic light scattering.
-
Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after appropriate sample preparation.
-
Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier with good solubility in a volatile solvent (e.g., Polyvinylpyrrolidone K30).
-
Dissolution:
-
Dissolve this compound and the carrier in a suitable organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 1:5 drug to carrier).[17]
-
Stir the solution until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.
-
-
Characterization:
-
Drug Content: Determine by dissolving a known amount of the solid dispersion in a suitable solvent and analyzing by a validated HPLC or LC-MS/MS method.
-
Solid-State Characterization: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.[17]
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid).
-
Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween 80), and co-surfactants (e.g., Transcutol® HP, Labrasol®).
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add a fixed amount of this compound to each mixture and vortex until a clear solution is formed.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle agitation.
-
Visually observe the rate of emulsification and the appearance of the resulting emulsion (clear or milky).
-
-
Characterization:
-
Droplet Size and PDI: Dilute the SEDDS with water and measure using dynamic light scattering.
-
Zeta Potential: Determine the surface charge of the emulsion droplets.
-
Cloud Point Measurement: Assess the thermal stability of the formulation.
-
Protocol for an In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the study.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Section 4: Signaling Pathways and Experimental Workflows
This section provides visual representations of relevant signaling pathways and experimental workflows using the DOT language for Graphviz.
Potential Anti-Inflammatory Signaling Pathway of this compound
Based on studies of the structurally similar compound bakuchiol, this compound may exert its anti-inflammatory effects by inhibiting the p38 MAPK/ERK and NF-κB signaling pathways.[4][18][19][20]
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Enhancing Bioavailability
The following diagram illustrates the general workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.
Caption: Workflow for bioavailability enhancement of this compound.
References
- 1. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bakuchiol regulates TLR4/MyD88/NF-κB and Keap1/Nrf2/HO-1 pathways to protect against LPS-induced acute lung injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of 3-Hydroxybakuchiol during sample preparation
Welcome to the technical support center for 3-Hydroxybakuchiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a phenolic compound, is susceptible to degradation from several factors, including:
-
Exposure to Light: Like many phenolic compounds, this compound is prone to photodegradation. It is crucial to protect samples from light, especially UV radiation.
-
Elevated Temperatures: Heat can accelerate the degradation of this compound. The extent of degradation is often dependent on both the temperature and the duration of exposure.
-
High pH (Alkaline Conditions): Phenolic compounds are generally more stable in acidic to neutral conditions. Alkaline environments can lead to oxidation and structural changes.
-
Presence of Oxygen: Oxidation is a significant degradation pathway for phenolic compounds. The presence of oxygen, especially when combined with light or heat, can lead to the formation of degradation products.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.
Q2: I am observing a rapid loss of this compound in my extracted samples. What could be the cause?
A2: Rapid loss of this compound is likely due to one or more of the degradation factors mentioned above. Common causes during sample preparation include:
-
Inappropriate Solvent Choice: The stability of this compound can vary in different solvents. It is important to use high-purity solvents and consider their potential to promote degradation.
-
Prolonged Extraction Times at High Temperatures: If using heat-assisted extraction methods, minimizing the duration of heat exposure is critical.
-
Exposure to Air and Light: Leaving samples exposed to ambient conditions for extended periods can lead to significant oxidative and photodegradation.
-
Contamination: The presence of contaminants, such as metal ions from glassware or reagents, can accelerate degradation.
Q3: What are the recommended storage conditions for this compound samples?
A3: To ensure the stability of this compound samples, the following storage conditions are recommended:
| Storage Duration | Recommended Temperature | Light Conditions | Atmosphere |
| Short-term (up to 24 hours) | 2-8°C (refrigerated) | Protected from light (amber vials or covered) | Inert atmosphere (e.g., argon or nitrogen) if possible |
| Long-term (greater than 24 hours) | -20°C or -80°C (frozen) | Protected from light (amber vials or covered) | Inert atmosphere (e.g., argon or nitrogen) before sealing |
It is advisable to minimize freeze-thaw cycles as this can also contribute to degradation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction from Plant Material
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction Solvent | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate). | The solubility and stability of this compound can differ between solvents. An optimal solvent will efficiently extract the compound while minimizing degradation. |
| Degradation During Extraction | - Use an inert atmosphere (e.g., nitrogen or argon blanket) during extraction.- Add an antioxidant (e.g., ascorbic acid, BHT) to the extraction solvent.- Minimize extraction time and temperature. Consider non-thermal methods like ultrasonic or microwave-assisted extraction. | To prevent oxidation, which is a primary degradation pathway. Antioxidants can scavenge free radicals that initiate degradation. |
| Incomplete Extraction | - Ensure the plant material is finely ground to increase surface area.- Optimize the solid-to-solvent ratio.- Perform multiple extraction cycles. | To maximize the efficiency of the extraction process and ensure all of the target compound is recovered. |
Issue 2: Inconsistent Quantification of this compound in Analytical Runs
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in Autosampler | - Use a cooled autosampler (e.g., set to 4°C).- Minimize the time samples spend in the autosampler before injection.- Use amber or light-blocking vials. | To reduce thermal and photodegradation of the analyte while it awaits analysis. |
| Unstable Standard Solutions | - Prepare fresh standard solutions daily.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Use high-purity solvents for preparing standards. | To ensure the accuracy of the calibration curve and subsequent quantification. |
| Matrix Effects in Complex Samples | - Perform a matrix-matched calibration.- Use a standard addition method.- Employ a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds. | To account for any enhancement or suppression of the analytical signal caused by other components in the sample matrix. |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in degradation reactions.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in a flask.
-
Add a pre-chilled extraction solvent (e.g., methanol or ethanol containing 0.1% ascorbic acid as an antioxidant) at a solid-to-solvent ratio of 1:10 (w/v).
-
Purge the flask with an inert gas (nitrogen or argon) and seal it.
-
Perform extraction using one of the following methods:
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 20-30 minutes at a controlled low temperature (e.g., <25°C).
-
Maceration: Store the flask at 4°C in the dark and agitate for 24 hours.
-
-
After extraction, centrifuge the mixture at 4°C to pellet the solid material.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a low temperature (e.g., <35°C).
-
Once the solvent is removed, immediately redissolve the extract in a suitable solvent for analysis or storage.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This method can be adapted from established protocols for the analysis of bakuchiol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a pure this compound standard (likely in the range of 260-270 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for minimizing this compound degradation.
Validation & Comparative
3-Hydroxybakuchiol and Retinol: A Comparative Analysis of Anti-Inflammatory Effects
In the landscape of dermatological and therapeutic compounds, both 3-Hydroxybakuchiol, a derivative of the natural compound bakuchiol, and retinol, a form of vitamin A, are recognized for their significant biological activities. While retinol has long been a benchmark in skincare for its anti-aging and anti-acne properties, which are partly attributed to its anti-inflammatory effects, bakuchiol and its derivatives are emerging as potent alternatives with a potentially more favorable side-effect profile. This guide provides a detailed comparison of the anti-inflammatory effects of this compound and retinol, supported by available experimental data.
Note: Direct comparative studies on the anti-inflammatory effects of this compound are limited. Therefore, data on bakuchiol is used as a proxy to infer the potential activities of its hydroxylated form, this compound.
Comparative Anti-Inflammatory Activity
The anti-inflammatory properties of both bakuchiol and retinol have been evaluated in various in vitro and in vivo models. Clinical studies have also provided insights into their effects on skin inflammation and irritation.
| Parameter | Bakuchiol | Retinol | Reference |
| Inhibition of Nitric Oxide (NO) Production | 53.7% inhibition at 50 µM in LPS-stimulated RAW 264.7 macrophages | Data not directly comparable; retinoids have been shown to reduce nitric oxide release.[1] | [Isolation and Anti-Inflammatory Activity of Bakuchiol from Ulmus davidiana var. japonica] |
| Inhibition of Prostaglandin E2 (PGE2) Production | 84.2% inhibition at 50 µM in LPS-stimulated RAW 264.7 macrophages.[2] | Retinoic acid inhibits PGE2 expression induced by bacterial lipopolysaccharide in murine peritoneal macrophages.[2] | [Bakuchiol, a natural constituent and its pharmacological benefits] |
| Effect on NF-κB Activity | Inhibits NF-κB activation, suppressing the expression of iNOS mRNA. | Can inhibit NF-κB activation; all-trans and 13-cis retinoic acid showed up to 64% and 65% inhibition, respectively.[3] However, some studies show it can also activate NF-κB in a redox-dependent manner in certain cell types.[4] | [Bakuchiol from Psoralea corylifolia inhibits the expression of inducible nitric oxide synthase gene via the inactivation of nuclear transcription factor-??B in RAW 264.7 macrophages], [The Chemopreventive Effect of Retinoids on Cellular NF-κB Activity Induced by NMU and NEU in Human Malignant Keratinocytes], [Vitamin A (retinol) downregulates the receptor for advanced glycation endproducts (RAGE) by oxidant-dependent activation of p38 MAPK and NF-kB in human lung cancer A549 cells] |
| Effect on Cytokine Production | Suppresses the production of IL-6 and TNF-α in LPS-stimulated BV-2 microglia. | Modulates cytokine expression in a stimulus-dependent manner; can reduce IL-1β-induced IL-6 and IL-8, but has less effect on LPS-induced cytokines.[5] | [Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway], [Retinoic acid inhibits interleukin-1-induced cytokine synthesis in human monocytes] |
| Clinical Observation of Irritation | In a 12-week study, users reported less scaling and stinging compared to retinol.[6][7] | In the same study, users reported more facial skin scaling and stinging.[6][7] | [Prospective, randomized, double-blind assessment of topical bakuchiol and retinol for facial photoageing], [Study shows that bakuchiol has comparable efficacy to retinol] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of bakuchiol and retinol are mediated through their interaction with key signaling pathways involved in the inflammatory response.
This compound (via Bakuchiol)
Bakuchiol primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: Bakuchiol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] By blocking NF-κB, bakuchiol effectively dampens the inflammatory cascade.
-
MAPK Pathway: Bakuchiol can suppress the phosphorylation of p38 MAPK and ERK (Extracellular signal-regulated kinases), but not JNK (c-Jun N-terminal kinases), in response to inflammatory stimuli like lipopolysaccharide (LPS).[10] The p38 MAPK and ERK pathways are crucial for the production of inflammatory mediators.
Retinol
Retinol's anti-inflammatory mechanism is more complex and involves both genomic and non-genomic actions, primarily through its conversion to retinoic acid.
-
Retinoid Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Retinoic acid binds to these nuclear receptors, which then act as transcription factors to modulate the expression of target genes. This can lead to the downregulation of pro-inflammatory mediators.[11]
-
NF-κB Pathway: Retinoids can interfere with the NF-κB signaling pathway. For instance, retinoic acid has been shown to inhibit IL-12 production in macrophages by inhibiting NF-κB-DNA interactions.[12] However, in some contexts, retinol can have a pro-oxidant effect and activate NF-κB through the p38 MAPK pathway.[4][13]
-
MAPK Pathway: Retinol and its metabolites can modulate MAPK signaling. For example, all-trans retinoic acid has been shown to have inhibitory effects on the phosphorylation of Smad proteins induced by TGF-β1, a process that can be influenced by MAPK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Anti-Inflammatory Assay (General Workflow)
This generalized workflow outlines the common steps in assessing the anti-inflammatory activity of compounds like bakuchiol and retinol in cell culture.
Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood monocytes are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are typically pre-incubated with the test compound (this compound or retinol) at various concentrations for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL).
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and the inflammatory mediator PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis: To investigate the effects on signaling pathways, cells are lysed, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key proteins like p65 (a subunit of NF-κB), IκBα, p38, and ERK are detected using specific primary and secondary antibodies.
Quantitative Real-Time PCR (RT-qPCR): To assess the impact on gene expression, total RNA is extracted from the cells, reverse-transcribed into cDNA, and the expression levels of genes encoding inflammatory mediators (e.g., iNOS, COX-2) are quantified using specific primers and a fluorescent dye like SYBR Green.
Conclusion
Current evidence suggests that bakuchiol, and by extension potentially this compound, exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB and p38 MAPK/ERK signaling pathways. This leads to a reduction in the production of key inflammatory mediators. Retinol's anti-inflammatory actions are more multifaceted, involving nuclear receptor-mediated gene regulation and modulation of multiple signaling pathways, with effects that can be context-dependent.
A notable advantage of bakuchiol highlighted in clinical comparisons is its better tolerability, with significantly less irritation, scaling, and stinging compared to retinol. This suggests that for applications where anti-inflammatory effects are desired alongside a favorable safety profile, this compound and other bakuchiol derivatives represent a promising area for further research and development. Direct comparative studies with quantitative endpoints are needed to definitively establish the relative potencies of this compound and retinol as anti-inflammatory agents.
References
- 1. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Bakuchiol Derivatives as Potent Anti-inflammatory Agents in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid inhibits interleukin-1-induced cytokine synthesis in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. aestheticmed.co.uk [aestheticmed.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Bakuchiol from Psoralea corylifolia inhibits the expression of inducible nitric oxide synthase gene via the inactivation of nuclear transcription factor-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants [mdpi.com]
- 12. Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin A (retinol) downregulates the receptor for advanced glycation endproducts (RAGE) by oxidant-dependent activation of p38 MAPK and NF-kB in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of 3-Hydroxybakuchiol: A Comparative Analysis in Animal Models
For Immediate Release
In the ongoing search for novel anticancer agents, natural compounds present a promising frontier. This guide provides a comparative analysis of the anticancer efficacy of 3-Hydroxybakuchiol, a meroterpene derived from the seeds of Psoralea corylifolia, in the context of its well-studied parent compound, bakuchiol, and established chemotherapeutic agents. Due to the limited availability of in vivo data for this compound, this guide leverages in vitro studies and comprehensive in vivo data for bakuchiol to project its potential therapeutic value in animal models. This information is intended for researchers, scientists, and professionals in drug development to inform preclinical research strategies.
Executive Summary
While direct in vivo studies on the anticancer efficacy of this compound are not yet extensively published, in vitro evidence suggests it possesses potent cytotoxic activity, potentially exceeding that of its parent compound, bakuchiol. Bakuchiol has demonstrated significant anticancer effects in various animal models, including skin and breast cancer xenografts. This guide will compare the available data for these natural compounds against standard-of-care chemotherapies, doxorubicin, cisplatin, and paclitaxel, to provide a benchmark for evaluating their potential.
In Vitro Anticancer Activity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not widely reported, one study on melanoma cells indicated that it was the most active among related meroterpenes. Bakuchiol, on the other hand, has been evaluated against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Melanoma | Potent Activity (Specific IC50 not stated) | [1] |
| Bakuchiol | A549 (Lung Adenocarcinoma) | 9.58 ± 1.12 (72h) | [2] |
| A431 (Skin Carcinoma) | ~5-10 (viability assay) | [3] | |
| MCF-7 (Breast Carcinoma) | High Doses (>2 µg/ml) showed inhibition | [4] | |
| MDA-MB-231 (Breast Carcinoma) | Data suggests efficacy | ||
| Doxorubicin | MCF-7 (Breast Carcinoma) | IC50 values in nanomolar to low micromolar range are typical | |
| Cisplatin | MDA-MB-231 (Breast Carcinoma) | IC50 values vary depending on exposure time | [5] |
| Paclitaxel | A549 (Lung Cancer) | 4 to 24 nM (48h) | [6] |
In Vivo Anticancer Efficacy: Evidence from Animal Models
The true test of an anticancer agent's potential lies in its efficacy within a living organism. Animal models, such as mouse and zebrafish xenografts, are crucial for these evaluations.
Bakuchiol: Promising Results in Skin and Breast Cancer Models
-
Skin Cancer (A431 Xenograft): In a mouse xenograft model using A431 human epithelial carcinoma cells, bakuchiol treatment led to a significant reduction in tumor growth.[3][7][8][9]
-
Breast Cancer (MCF-7 Xenograft): In a zebrafish xenograft model with MCF-7 breast cancer cells, bakuchiol significantly reduced the cancer cell mass.[4]
Standard Chemotherapeutic Agents: A Benchmark for Efficacy
| Agent | Animal Model | Cancer Type | Efficacy Summary | Reference |
| Doxorubicin | Mouse Xenograft (MCF-7) | Breast Cancer | Significant tumor growth inhibition. | [10][11][12] |
| Cisplatin | Mouse Xenograft (MDA-MB-231) | Breast Cancer | Dose-dependent tumor growth inhibition. | [13][14][15] |
| Paclitaxel | Mouse Xenograft (A431) | Skin Cancer | Significant tumor growth inhibition; in some cases, complete tumor regression was observed. | [16] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo anticancer efficacy studies.
Mouse Xenograft Model for Skin Cancer (A431)
-
Cell Culture: A431 human epithelial carcinoma cells are cultured in appropriate media until they reach a sufficient number for injection.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of A431 cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., bakuchiol) is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Zebrafish Xenograft Model for Breast Cancer (MCF-7)
-
Cell Preparation: MCF-7 breast cancer cells are labeled with a fluorescent dye (e.g., DiI) for visualization.
-
Animal Model: Zebrafish embryos at 2 days post-fertilization (dpf) are used. Their transparency allows for real-time imaging of tumor cells.
-
Microinjection: Approximately 200 fluorescently labeled MCF-7 cells are microinjected into the yolk sac of the zebrafish embryos.
-
Incubation and Treatment: The embryos are incubated at a temperature suitable for both the zebrafish and the cancer cells (e.g., 34°C). The test compound is added to the water in which the embryos are developing.
-
Imaging and Analysis: The proliferation and migration of the fluorescent cancer cells are monitored and quantified using fluorescence microscopy at different time points post-injection.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Bakuchiol has been shown to modulate several key signaling pathways involved in cancer progression.
Bakuchiol has been reported to directly target and inhibit Hck, Blk, and p38 MAP kinase.[3][7][9] This inhibition can lead to the downstream suppression of pathways like MEK/ERK and AKT/mTOR, which are critical for cancer cell proliferation and survival. Furthermore, bakuchiol can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, and it can cause cell cycle arrest, preventing cancer cells from dividing.[17]
Caption: Simplified signaling pathways affected by bakuchiol in cancer cells.
Experimental Workflow for In Vivo Anticancer Drug Validation
The process of validating a new anticancer compound in animal models follows a structured workflow to ensure robust and reliable data.
Caption: General workflow for validating the anticancer efficacy of a compound in animal models.
Conclusion and Future Directions
The available evidence strongly suggests that bakuchiol is a promising natural anticancer agent, with demonstrated in vivo efficacy in preclinical models of skin and breast cancer. While direct in vivo data for its derivative, this compound, is currently lacking, preliminary in vitro studies indicate it may possess even greater potency.
To definitively validate the anticancer efficacy of this compound, future research should prioritize head-to-head in vivo comparative studies against bakuchiol and standard chemotherapeutic agents in relevant animal models. Such studies are essential to establish a clear understanding of its therapeutic potential and to guide its potential translation into clinical applications. The experimental protocols and comparative data presented in this guide offer a foundational framework for designing these critical next steps in the evaluation of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Silencing of TGIF sensitizes MDA-MB-231 human breast cancer cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Regression of Xenograft Tumors upon Targeted Delivery of Paclitaxel via Π-Π Stacking Stabilized Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 3-Hydroxybakuchiol analogs
A comprehensive analysis of the structure-activity relationships (SAR) of 3-Hydroxybakuchiol analogs reveals crucial insights for the strategic design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers in drug discovery and development.
Unveiling the Pharmacological Potential of this compound Analogs
This compound, a natural meroterpenoid, has garnered attention for its diverse biological activities. SAR studies on its analogs have begun to delineate the structural features essential for their cytotoxic and antimicrobial effects. Key findings indicate that modifications to the terpenoid chain and the aromatic ring, as well as the stereochemistry of the molecule, play a pivotal role in modulating biological activity.
Comparative Biological Activity of this compound and Its Analogs
The biological activity of this compound and a selection of its synthetic analogs are summarized below. The data highlights the impact of specific structural modifications on their potency against various cell lines and microbial strains.
| Compound/Analog | Target | Activity Metric | Value | Reference |
| ∆³-2-hydroxybakuchiol | Rat UMR106 osteosarcoma cells | IC₅₀ | 69 µM | [1] |
| Analog with α,β-unsaturated ester on the chain tail | Rat UMR106 osteosarcoma cells | IC₅₀ | 27 µM | [1] |
| This compound | Saprolegnia parasitica | MIC | 50 µg/mL | |
| This compound | Saprolegnia australis | MIC | 25 µg/mL |
Structure-Activity Relationship (SAR) Insights
-
Modification of the Terpenoid Chain: Subtle modifications to the tail of the terpenoid chain can lead to a significant enhancement of cytotoxic activity. For instance, the introduction of an α,β-unsaturated ester group increased the potency against rat UMR106 osteosarcoma cells[1].
-
Aromatic Moiety and Terminal Olefin: Modifications to the aromatic moiety or the terminal olefin on the main chain can be made without a significant loss of activity, suggesting these positions are amenable to the introduction of other functional groups to improve physicochemical properties.
-
Stereochemistry: The stereochemical configuration of the quaternary chiral center has a profound impact on the biological activity.
-
Free Hydroxyl Group: The presence of a free hydroxyl group on the aromatic ring is considered critical for the antifungal activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 10, 30, 50, and 100 µM) and incubate for the desired time periods (e.g., 12, 24, or 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate the plate to allow for the formation of formazan crystals. Subsequently, dissolve the crystals using a solubilizing agent like DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing SAR Studies and Signaling Pathways
To visually represent the workflow of SAR studies and a potential signaling pathway affected by these compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Caption: Hypothetical signaling pathway modulated by this compound analogs.
References
A Comparative Guide for the Preclinical In Vivo Validation of 3-Hydroxybakuchiol's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical in vivo validation of 3-Hydroxybakuchiol as a potential antifungal agent. Due to the current absence of published in vivo studies on this compound, this document leverages available in vitro data for its parent compound, bakuchiol, and contrasts it with established in vivo data for two widely-used antifungal drugs: Fluconazole and Amphotericin B. The guide is intended to serve as a roadmap for designing and evaluating future in vivo studies of this compound.
Performance Comparison of Antifungal Agents
The following table summarizes the available efficacy data for bakuchiol (in vitro) and compares it with the established in vivo efficacy of Fluconazole and Amphotericin B in murine models of systemic candidiasis. This juxtaposition highlights the data gap that needs to be addressed by future in vivo studies of this compound.
| Compound | Fungal Strain(s) | Model | Dosage | Key Efficacy Metrics | Reference(s) |
| Bakuchiol | Candida albicans, C. dubliniensis, C. lusitaniae, C. tropicalis, C. glabrata, C. krusei | In Vitro | 12.5 to 100 µg/mL | MIC Range: 12.5-100 µg/mL. Significant reduction in biofilm biomass and metabolic activity for most species.[1][2] | [1][2] |
| Bakuchiol | Trichophyton mentagrophytes | In Vivo (Guinea Pig, Tinea Pedis) | 1%, 5%, or 10% (w/w) topical cream | Significant reduction in fungal burden in infected feet.[3] | [3] |
| Fluconazole | Candida albicans | In Vivo (Murine, Systemic Candidiasis) | 3.5 to 5.5 mg/kg/24h (i.p.) | ED50: 4.87 mg/kg. Dose-dependent reduction in kidney fungal density.[4] | [4] |
| Fluconazole | Candida tropicalis (including resistant strains) | In Vivo (Neutropenic Murine, Disseminated Candidiasis) | 25, 50, and 250 mg/kg/day (oral gavage) | Overall survival rate of 64% compared to 14% in controls.[5][6] | [5][6] |
| Amphotericin B (Lipid Complex - ABLC) | Candida tropicalis (including Fluconazole-resistant strains) | In Vivo (Neutropenic Murine, Disseminated Candidiasis) | 1, 2, 5, and 10 mg/kg/day (i.v.) | Overall survival rate of 82%. Doses of 2-10 mg/kg significantly increased survival compared to controls and were superior to lower doses of fluconazole.[5][6] | [5][6] |
| Amphotericin B (Cochleates - CAMB) | Candida albicans | In Vivo (Murine, Systemic Candidiasis) | 0.1 to 20 mg/kg/day (i.p.) | 100% survival at doses of 1 to 20 mg/kg. At 0.5 mg/kg, 100% survival with CAMB vs. 60% with conventional Amphotericin B.[7] | [7] |
Proposed Experimental Protocol for In Vivo Validation of this compound
This section outlines a detailed methodology for a murine model of systemic candidiasis, a standard preclinical model for evaluating the efficacy of novel antifungal agents.
1. Objective: To determine the in vivo antifungal efficacy of this compound against a systemic Candida albicans infection in a murine model and to establish a dose-response relationship.
2. Materials:
- Test Compound: this compound (purity >95%).
- Positive Control: Fluconazole.[8][9]
- Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., 10% DMSO, 10% Tween 80 in saline).
- Fungal Strain: Candida albicans (e.g., ATCC 90028).
- Animal Model: Female BALB/c mice, 6-8 weeks old.[10]
3. Experimental Procedure:
4. Statistical Analysis: Survival data will be analyzed using the Log-rank (Mantel-Cox) test. Fungal burden data will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 will be considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo validation of this compound in a murine systemic candidiasis model.
Established Antifungal Signaling Pathways
The precise mechanism of action for this compound is yet to be elucidated. For comparative purposes, the well-established pathways of Fluconazole and Amphotericin B are presented below. These diagrams illustrate the distinct molecular targets of these drugs within the fungal cell.
Fluconazole Mechanism of Action
Caption: Fluconazole inhibits ergosterol synthesis, leading to fungal cell membrane disruption.[[“]][12][13][14]
Amphotericin B Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Antifungal Activity of Bakuchiol on Oral-Associated Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-dermatophytic activity of bakuchiol: in vitro mechanistic studies and in vivo tinea pedis-inhibiting activity in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo activity of amphotericin B lipid complex in immunocompromised mice against fluconazole-resistant or fluconazole-susceptible Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Ibuprofen potentiates the in vivo antifungal activity of fluconazole against Candida albicans murine infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antifungal activities of liposomal amphotericin B, and amphotericin B lipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of the Reported Pharmacological Effects of 3-Hydroxybakuchiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported pharmacological effects of 3-Hydroxybakuchiol with its well-studied analogue, bakuchiol, and the widely recognized polyphenol, resveratrol. The information presented herein is based on publicly available experimental data. However, a significant gap exists in the literature regarding the quantitative anti-inflammatory and antioxidant activities of this compound, underscoring the need for further independent verification.
Executive Summary
Data Presentation
Table 1: Comparative Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| This compound | A2058 (Human Melanoma) | 25.0 | [1] |
| Bakuchiol | A2058 (Human Melanoma) | 15.0 | [1] |
| Resveratrol | Not available for A2058 | - |
Note: A direct comparison of resveratrol's efficacy against the A2058 cell line was not found in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
| Compound | Cell Line | Inhibition | Concentration | IC₅₀ (µM) | Citation |
| This compound | RAW 264.7 | Data not available | - | Data not available | |
| Bakuchiol | RAW 264.7 | >50% | 50 µM | Not specified | [2] |
| Resveratrol | RAW 264.7 | - | - | ~30 µM | [3] |
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Assay | IC₅₀ (µg/mL) | Citation |
| This compound | DPPH | Data not available | |
| Bakuchiol | DPPH | Not specified | [4][5] |
| Resveratrol | DPPH | ~2.86 | [6] |
Note: While bakuchiol is reported to be a potent DPPH radical scavenger, a specific IC₅₀ value from a comparable study was not identified.[4][5]
Experimental Protocols
To facilitate independent verification, detailed methodologies for the key experiments are provided below.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Bakuchiol, Resveratrol) dissolved in Dimethyl Sulfoxide (DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[7]
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is calculated from a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a test compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Bakuchiol, Resveratrol)
-
Ascorbic acid (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and ascorbic acid in the same solvent.
-
Reaction:
-
Add a specific volume of the DPPH solution to each well or cuvette.
-
Add an equal volume of the sample or standard solution.
-
A blank containing only the solvent and DPPH is also prepared.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
A2058 human melanoma cell line
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compounds (this compound, Bakuchiol, Resveratrol) dissolved in DMSO
-
DMSO or a suitable solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A2058 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. % Viability = (Absorbance of sample / Absorbance of control) x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from a dose-response curve.
Mandatory Visualizations
Caption: Workflow for the LPS-induced nitric oxide inhibition assay.
Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.
Conclusion
The available data suggests that this compound possesses anticancer activity comparable to its analogue, bakuchiol, against melanoma cells. However, a comprehensive understanding of its pharmacological profile is hindered by the lack of quantitative data on its anti-inflammatory and antioxidant effects. The experimental protocols provided in this guide offer a framework for the independent verification of these properties. Further research is warranted to fully elucidate the therapeutic potential of this compound and to enable a more complete comparison with established compounds like bakuchiol and resveratrol.
References
- 1. mdpi.com [mdpi.com]
- 2. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]
- 6. researchgate.net [researchgate.net]
- 7. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxybakuchiol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Hydroxybakuchiol, a compound used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Executive Summary of Disposal Procedures
Due to the absence of specific disposal data for this compound and its structural similarity to Bakuchiol, which is known to be very toxic to aquatic life with long-lasting effects, this compound must be handled and disposed of as a hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The primary recommended disposal method is incineration at a licensed chemical destruction facility.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
3.1 Waste Segregation and Collection:
-
Designate a specific waste container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of all this compound waste. The container should be kept closed except when adding waste.
-
Collect all forms of waste: This includes pure this compound, solutions containing the compound, contaminated labware (e.g., pipette tips, vials), and any materials used for spill cleanup.
-
Avoid mixing with incompatible wastes: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3.2 Spill Management:
-
Evacuate and ventilate: In case of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Absorb liquid spills: For solutions containing this compound, use an inert absorbent material such as sand or diatomaceous earth to contain the spill.[1]
-
Collect absorbed material: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
3.3 Final Disposal:
-
Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste container.
-
Proper labeling: Ensure the waste container is labeled in accordance with all local, state, and federal regulations. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Incineration: The recommended method for the ultimate disposal of this compound is incineration at a licensed chemical destruction plant.[2][3] This ensures the complete destruction of the compound.[2][3]
Quantitative Data Summary
Currently, there is no specific quantitative data available for the environmental or toxicological effects of this compound. However, the Safety Data Sheet for the related compound, Bakuchiol, provides the following hazard information which should be considered as a proxy:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Safety Data Sheets for Bakuchiol.[1]
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for handling and disposing of hazardous laboratory chemicals and information derived from the Safety Data Sheets of the structurally related compound, Bakuchiol.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of 3-Hydroxybakuchiol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like 3-Hydroxybakuchiol. While specific safety data for this compound is limited, a comprehensive approach to its handling can be established by referencing available information and data from the closely related and more extensively studied compound, Bakuchiol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a proactive approach to personal and environmental protection is crucial. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation | Specifications |
| Engineering Controls | Ensure adequate ventilation. | Use in a well-ventilated area, preferably within a chemical fume hood. Provide an accessible safety shower and eye wash station.[1] |
| Eye/Face Protection | Wear safety goggles with side-shields or a face shield. | Must meet EN 166 standards for protection against liquid splashes.[2] |
| Hand Protection | Wear protective gloves. | Choose gloves appropriate for handling chemical compounds. |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat. | For larger quantities or risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | A suitable respirator may be necessary. | Use will depend on the scale of the experiment and ventilation. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from initial preparation to final disposal, minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Procedures
1. Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Set up in a Ventilated Area: All work with this compound should be conducted in a well-ventilated space, such as a chemical fume hood, to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
2. Handling:
-
Avoid Contact: Take measures to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or aerosols that may form.[3]
-
Safe Handling Practices: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound.[4]
3. First Aid Measures:
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[5]
-
In case of Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water.[5]
-
In case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[5]
-
In case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
4. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4]
-
Containment and Cleaning: For spills, use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the substance.[4] Transfer the material to a suitable container for disposal according to local regulations.[4]
5. Storage:
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from heat, sparks, flames, and other sources of ignition.[4]
6. Disposal:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. Based on information for Bakuchiol, it is considered very toxic to aquatic life with long-lasting effects.[1][6] Therefore, environmental release must be avoided.[1][6]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
